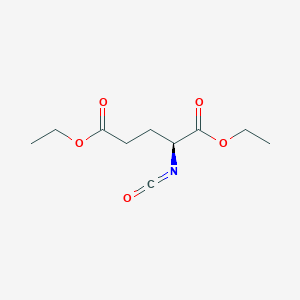

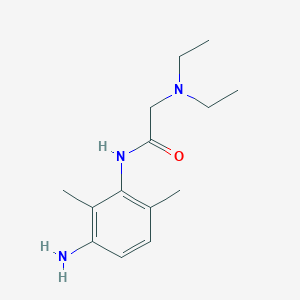

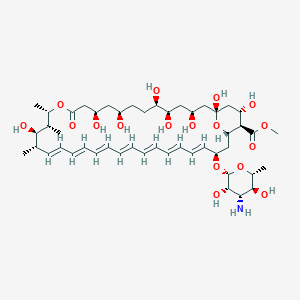

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide

説明

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, also known as NADA, is a chemical compound with a wide range of applications in scientific research. NADA has been studied for its potential in various biochemical and physiological processes, as well as its ability to be synthesized and used in laboratory experiments.

科学的研究の応用

- Formulation : Researchers have explored polymeric nanocapsules loaded with Lidocaine for topical anesthesia. These nanocapsules enhance in vivo anesthetic efficacy and show promise for oral cavity applications .

- Vesicular Systems : A recent study proposed vesicular systems based on 3-Amino Lidocaine and amino acid-derived surfactants from phenylalanine. These systems exhibit antimicrobial activity and biocompatibility, making them suitable for pharmaceutical applications .

- Niosomal Formulations : The same vesicular systems mentioned earlier could serve as delivery systems for combined therapies. By combining anesthetic properties (Lidocaine) with antimicrobial agents (phenylalanine surfactants), these formulations offer dual therapeutic benefits .

- Molecular Docking : Molecular docking studies provide insights into how 3-Amino Lidocaine interacts with bacteria, contributing to its antimicrobial effects .

Local Anesthesia

Topical Anesthesia

Antimicrobial Properties

Combined Therapies

Pharmacokinetics and Pharmacodynamics

Potential Oral Cavity Applications

作用機序

Target of Action

3-Amino Lidocaine, also known as NSC34019 or N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, primarily targets voltage-gated sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are essential for nerve conduction . Additionally, lidocaine acts on voltage-gated ion channels, including sodium, potassium, and calcium channels, and ligand-gated channels, including N-methyl-D-aspartic acid (NMDA) receptors, in the central nervous system .

Mode of Action

3-Amino Lidocaine interacts with its targets by blocking these channels, preventing the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This blocking action results in the neurons of local tissues that have the medication applied on being transiently incapable of signaling the brain regarding sensations .

Biochemical Pathways

The action of 3-Amino Lidocaine affects several biochemical pathways. It inhibits the sodium ion channels in the neuronal cell membrane, which impacts the propagation of action potentials . Lidocaine also acts on voltage-gated ion channels, including sodium, potassium, and calcium channels, and ligand-gated channels, including NMDA receptors, in the central nervous system .

Pharmacokinetics

The pharmacokinetics of 3-Amino Lidocaine involves its absorption, distribution, metabolism, and excretion (ADME). Lidocaine is metabolized by the cytochrome P450 system, and the potential for drug interactions is heightened . The renal clearance of lidocaine is inversely related to its protein binding affinity and the pH of the urine .

Result of Action

The molecular and cellular effects of 3-Amino Lidocaine’s action include silencing ectopic discharges, suppression of inflammatory processes, and modulation of inhibitory and excitatory neurotransmission . Lidocaine has been shown to inhibit cancer cell behavior and exert beneficial effects on components of the inflammatory and immune responses .

Action Environment

The action, efficacy, and stability of 3-Amino Lidocaine can be influenced by various environmental factors. For instance, the onset of action is related to the pKa of the drug, and the intrinsic vasodilator activity varies between drugs and influences potency and duration of action . Furthermore, pathological states like decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc. can alter the pharmacokinetics and pharmacodynamics of local anesthetics .

特性

IUPAC Name |

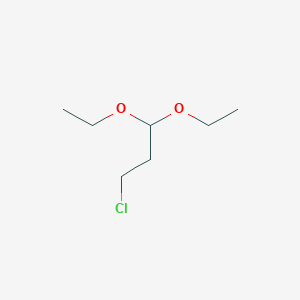

N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGRMQFOEGNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192991 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

CAS RN |

39942-50-2 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Z6FQ7AUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)